molecular formula C22H27N3O3S B11322587 N-tert-butyl-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-tert-butyl-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11322587
M. Wt: 413.5 g/mol
InChI Key: VYCUAXXXUFQQJQ-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenoxy group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole ring is replaced by the methoxyphenoxy moiety.

    Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Unique due to its combination of functional groups.

    1,3,4-Thiadiazole Derivatives: Similar in terms of sulfur-containing heterocycles but differ in the core structure and functional groups.

    Benzimidazole Derivatives: Share the benzene-fused nitrogen heterocycle but differ in substituents and overall structure.

Uniqueness

The uniqueness of N-TERT-BUTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenoxy group and the tert-butyl group, in particular, distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-22(2,3)24-20(26)15-25-19-8-6-5-7-18(19)23-21(25)29-14-13-28-17-11-9-16(27-4)10-12-17/h5-12H,13-15H2,1-4H3,(H,24,26)

InChI Key

VYCUAXXXUFQQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC

Origin of Product

United States

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